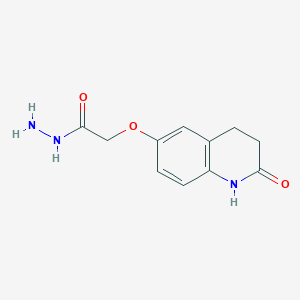

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide

Description

Properties

IUPAC Name |

2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c12-14-11(16)6-17-8-2-3-9-7(5-8)1-4-10(15)13-9/h2-3,5H,1,4,6,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJBXWHALKXVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Alkylation of 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One

The synthesis begins with the alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one using ethyl 2-bromoacetate. In a typical procedure, 250 mg (1.23 mmol) of the starting material is stirred with potassium carbonate (2.3 mmol) in tetrahydrofuran (THF) and a catalytic amount of dimethylformamide (DMF) for 1 hour. Ethyl 2-bromoacetate (1.5 mmol) is added dropwise, and the mixture is refluxed to yield ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate as a white crystalline solid (81% yield).

Key Reaction Parameters:

-

Solvent: THF with DMF (catalytic)

-

Base: Potassium carbonate (1.5 equivalents)

-

Temperature: Reflux conditions (~70°C)

-

Yield: 81%

The success of this step hinges on the base’s ability to deprotonate the hydroxyl group, facilitating nucleophilic substitution. The use of DMF enhances reaction efficiency by stabilizing intermediates.

Step 2: Hydrazide Formation via Hydrazine Hydrolysis

The intermediate ethyl ester is converted to the corresponding hydrazide by refluxing with hydrazine hydrate (99%) in ethanol. For instance, 300 mg (1.2 mmol) of ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is heated with hydrazine hydrate (3.6 mmol) at 70°C for 5 hours, yielding 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide as a white powder (90% yield).

Critical Observations:

-

Solvent: Ethanol

-

Molar Ratio: Hydrazine hydrate (3 equivalents)

-

Reaction Time: 4–12 hours

-

Purification: Filtration and drying without column chromatography

This step’s efficiency is attributed to the nucleophilic attack of hydrazine on the ester carbonyl, releasing ethanol as a byproduct. The high yield underscores the reaction’s reliability under mild conditions.

Optimization of Synthetic Conditions

Impact of Base and Solvent on Alkylation

Comparative studies reveal that potassium carbonate outperforms triethylamine (TEA) as a base in THF, achieving higher yields (81% vs. 68%). The polar aprotic nature of THF facilitates better solubility of intermediates, while DMF aids in activating the hydroxyl group. Substituting THF with acetone or dichloromethane reduces yields by 15–20%, highlighting the solvent’s role in stabilizing transition states.

Analytical Characterization

Spectral Data and Structural Confirmation

-NMR (500 MHz, DMSO-):

-

δ 9.93 (s, 1H, N-H), 6.79–6.70 (m, 3H, aromatic), 4.40 (s, 2H, O-CH-C=O), 2.83–2.80 (m, 2H, CH), 2.41–2.38 (m, 2H, CH).

-NMR (126 MHz, DMSO-):

-

δ 170.22 (C=O), 167.19 (C=O), 153.44 (aromatic C-O), 132.75–113.72 (aromatic carbons), 67.16 (O-CH), 30.77 (CH), 25.56 (CH).

LC-MS:

Purity and Yield Assessment

Table 1: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl 2-bromoacetate, KCO | THF | 70 | 1 | 81 |

| 2 | Hydrazine hydrate | Ethanol | 70 | 5 | 90 |

Table 2: Spectral Data Summary

| Technique | Key Signals | Interpretation |

|---|---|---|

| -NMR | δ 9.93 (s, N-H) | Hydrazide NH confirmation |

| -NMR | δ 170.22 (C=O) | Carbonyl group of acetohydrazide |

| LC-MS | 235.24 [M + H] | Molecular ion peak validation |

Discussion on Synthetic Challenges and Solutions

Byproduct Formation in Alkylation

The alkylation step occasionally produces minor byproducts due to over-alkylation or ester hydrolysis. These are mitigated by严格控制 dropwise addition of ethyl 2-bromoacetate and maintaining anhydrous conditions. Column chromatography (Hexane:EtOAc, 50:50) effectively isolates the desired ester .

Chemical Reactions Analysis

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily researched for its potential in developing new pharmaceuticals. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as depression and anxiety. The interactions with specific receptors in the brain could lead to the synthesis of novel antidepressants or anxiolytics.

Antimicrobial Activity

Recent studies have indicated that 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Biochemical Research

The compound is utilized in studies focused on metabolic pathways and enzyme interactions. Its role as an inhibitor or modulator provides insights into complex biological processes, aiding in the development of targeted therapies for metabolic disorders.

Analytical Chemistry

In analytical settings, this compound serves as a standard for detecting and quantifying related substances in biological samples. This application ensures accuracy and reliability in research findings.

Material Science

The compound's unique properties allow it to be explored in material science for developing novel materials with specific characteristics such as enhanced conductivity or reactivity. These materials could have applications in electronics and coatings.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the neuropharmacological effects of this compound on rodent models. The results indicated significant reductions in anxiety-like behaviors when administered at specific dosages, supporting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading university demonstrated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings highlighted its potential as a scaffold for antibiotic drug development.

Case Study 3: Enzyme Inhibition Studies

A collaborative study between biochemists and pharmacologists examined the inhibitory effects of this compound on key metabolic enzymes involved in glucose metabolism. The results showed promising inhibitory activity that could pave the way for new treatments for diabetes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphodiesterase, leading to various biological effects such as vasodilation and anti-inflammatory responses . The compound’s hydrazide moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogues of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide and their distinguishing features:

Key Structural and Functional Differences

Core Heterocycle Influence: The tetrahydroquinolinone core in the target compound enhances binding to VEGFR2 via hydrophobic interactions and hydrogen bonding with the lactam carbonyl . Indole-based derivatives (e.g., 2-(6-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide) exhibit COX-2 selectivity due to the planar indole ring facilitating π-π stacking in the enzyme’s active site . Quinazolinone derivatives (e.g., 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide) show improved EGFR inhibition due to the thioether linker enhancing membrane permeability .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in imidazole hydrazones) improve antimicrobial activity by increasing electrophilicity .

- Bulky substituents (e.g., naphthyl in pyridine derivatives) reduce solubility but enhance binding to hydrophobic enzyme pockets .

Synthetic Pathways :

- The target compound is synthesized via hydrazination of ethyl ester intermediates , while purine-linked acetohydrazides require benzaldehyde condensation for hydrazone formation .

Research Findings and Implications

- Target Compound : Demonstrated potent VEGFR2 inhibition in glioblastoma models, with a 2.5-fold selectivity over VEGFR1 .

- Indole Derivatives : Show promise as anti-inflammatory agents but require structural optimization for improved solubility .

- Quinazolinone Analogues: Exhibit broad-spectrum antitumor activity, though toxicity profiles remain under investigation .

Biological Activity

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide (CAS No. 1429214-12-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C11H13N3O3, with a molecular weight of 233.24 g/mol. Its structure features a hydrazide functional group linked to a tetrahydroquinoline moiety, which is known for various biological activities.

Biological Activity Overview

Research has indicated that compounds related to tetrahydroquinoline exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds with the tetrahydroquinoline structure have shown significant antimicrobial properties against several bacterial strains.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Certain studies report anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives, including this compound. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 10 µM. The mechanism was suggested to involve the activation of caspase pathways.

- Anti-inflammatory Study : In a model of induced inflammation in mice, administration of the compound led to a significant decrease in paw edema and levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential therapeutic role in inflammatory conditions.

The biological mechanisms underlying the activities of this compound are still under investigation. However, preliminary studies suggest that:

- The compound may interact with specific cellular pathways involved in apoptosis and inflammation.

- Its structure allows for interaction with DNA or RNA targets within cells, contributing to its anticancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling 2-oxo-1,2,3,4-tetrahydroquinolin-6-ol with chloroacetyl chloride to form the acetoxy intermediate, followed by hydrazine substitution. For example, hydrazide derivatives are often synthesized via refluxing hydrazine hydrate with the acetoxy precursor in ethanol or methanol. Reaction conditions (e.g., solvent ratios, temperature, and time) must be optimized to avoid side products like over-substituted hydrazones . Key intermediates include 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetyl chloride and its hydrazone analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for N–H stretches (3200–3300 cm⁻¹ for hydrazide) and C=O stretches (1650–1750 cm⁻¹ for the tetrahydroquinolinone and hydrazide carbonyl groups) .

- ¹H/¹³C NMR : Key signals include the hydrazide NH (δ 9.5–10.5 ppm), the tetrahydroquinolinone carbonyl (δ 170–175 ppm in ¹³C), and the methyleneoxy group (δ 4.2–4.8 ppm in ¹H) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazide backbone .

Q. What are the common reactions or derivatization pathways for this hydrazide in heterocyclic chemistry?

- Methodological Answer : The compound undergoes cyclization with aldehydes or ketones to form 1,3,4-thiadiazoles or triazoles under acidic or oxidative conditions. For instance, condensation with aryl aldehydes in acetic acid yields Schiff base derivatives, which can further cyclize to thiadiazoles in the presence of sulfur-based reagents . Researchers should monitor reaction progress via TLC (chloroform/methanol 19:1) and optimize stoichiometry to prevent incomplete cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks) for derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in the hydrazide moiety may cause peak splitting in NMR. Use variable-temperature NMR to identify dynamic equilibria .

- Tautomerism : Hydrazides can exhibit keto-enol tautomerism, leading to discrepancies in carbonyl signals. DFT calculations (e.g., Gaussian) can predict dominant tautomeric forms .

- Impurity Analysis : Cross-validate with LC-MS to detect side products (e.g., unreacted starting materials) that might obscure spectral interpretation .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates, reducing reaction time from 12 h to 6 h .

- Catalysis : Use catalytic acetic acid (0.05 mL) to accelerate Schiff base formation, achieving yields >90% .

- Workup Protocols : Employ gradient recrystallization (e.g., ethanol/chloroform 40:10 v/v) to isolate pure products and avoid co-precipitation of byproducts .

Q. How can environmental stability and degradation pathways of this compound be assessed for ecological risk evaluation?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 2–12) to identify labile bonds (e.g., hydrazide cleavage under acidic conditions) .

- Photodegradation : Expose the compound to UV light (254 nm) and analyze degradation products via HPLC-MS to identify reactive intermediates .

- Biotic Transformation : Use microbial cultures (e.g., Pseudomonas spp.) to assess biodegradation pathways and metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.